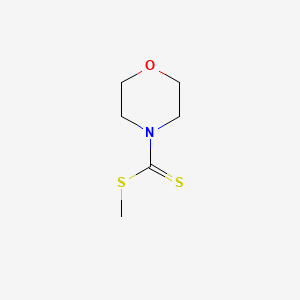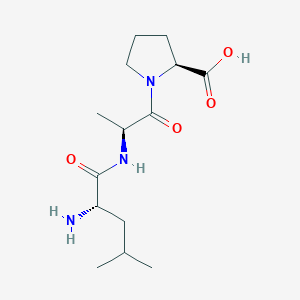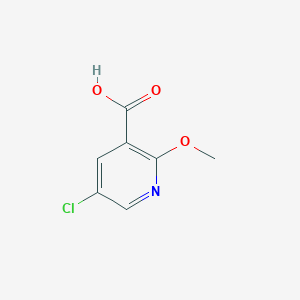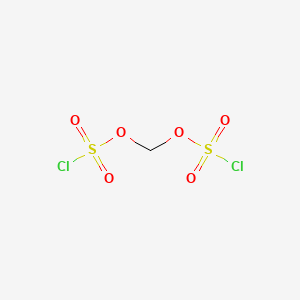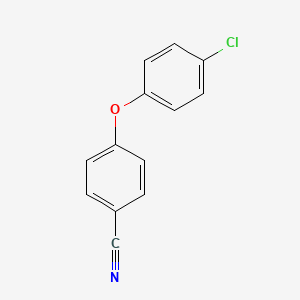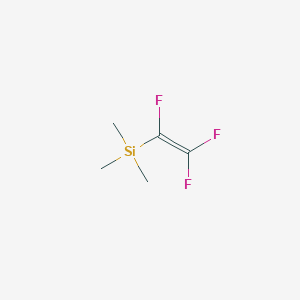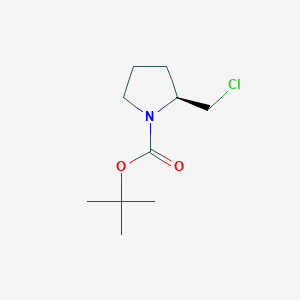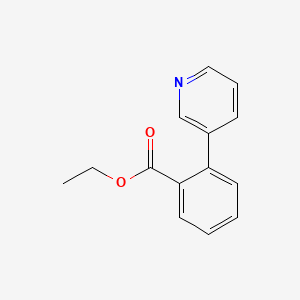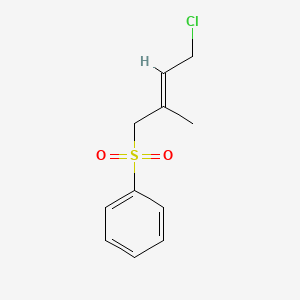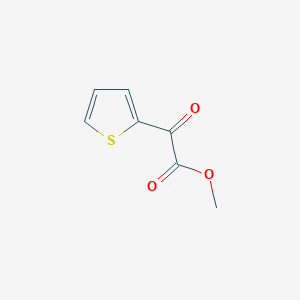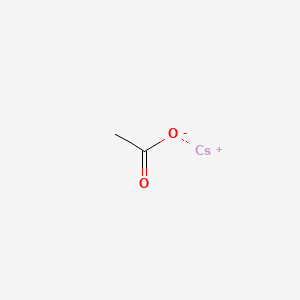
Cesium acetate
Overview
Description
Cesium acetate is an ionic cesium compound with the molecular formula CH3COOCs . It is a white solid that can be formed by the reaction of cesium hydroxide or cesium carbonate with acetic acid .
Synthesis Analysis
Cesium acetate can be synthesized by stirring a solution of cesium carbonate in dry methanol, followed by the addition of acetic acid . Another method involves the pyrolysis of cesium acetate, which results in porous carbon with a large specific surface area .Molecular Structure Analysis
The molecular structure of cesium acetate includes a cesium ion (Cs+) and an acetate ion (CH3COO-) . The crystal structure is primitive hexagonal .Chemical Reactions Analysis
Cesium acetate is used in organic synthesis. For example, it is used in the Perkin synthesis, which involves the formation of unsaturated cinnamic-type acids by the condensation of aromatic aldehydes with fatty acids . It is also used to invert secondary alcohols, first by direct SN2 substitution of the hydroxyl group with acetate, which is then converted back to a hydroxyl group .Physical And Chemical Properties Analysis
Cesium acetate has a molar mass of 191.949 g/mol . It appears as a colorless, hygroscopic solid . The density of the solid form is 2.423 g/cm3 . It has a melting point of 194 °C and a boiling point of 945 °C . It is highly soluble in water .Scientific Research Applications
Application 1: Perovskite Solar Cells
- Summary of the Application : Cesium acetate (CsAc) is used as a dopant in the production of highly efficient and stable formamidinium lead tri-halide perovskite (FAPbX3, X = I, Br, Cl) solar cells . The addition of CsAc can effectively stabilize FAMAPbI3 under thermal- and light illumination-stress .
- Methods of Application or Experimental Procedures : The cesium cation (Cs+) from CsAc is incorporated into the perovskite layer, leading to relaxation of strain in the layer. The acetate anion (Ac-) forms a strong intermediate phase with PbI2, which aids the intercalation of the PbI2 film with Cs+ and cation halide (FAI, MAI, MACl) in the sequential deposition process .
- Results or Outcomes : The addition of CsAc reduces the trap density in the resulting perovskite layers and extends their carrier lifetime. The CsAc-modified perovskite solar cells show less hysteresis phenomena and enhanced operational and thermal stability in ambient conditions .
Application 2: Organic Synthesis
- Summary of the Application : Cesium acetate is used in organic synthesis, particularly in the Perkin synthesis . This process involves the formation of unsaturated cinnamic-type acids by the condensation of aromatic aldehydes with fatty acids .
- Methods of Application or Experimental Procedures : Replacement of the commonly used sodium acetate with cesium acetate has been shown to improve yields by up to 10 times . It is often used to invert secondary alcohols, first by direct SN2 substitution of the hydroxyl group with acetate, which is then converted back to a hydroxyl group .
- Results or Outcomes : The use of cesium acetate in the Perkin synthesis has been shown to significantly improve the yield of the reaction .
Application 3: Palladium Catalyzed Coupling Reactions
- Summary of the Application : Cesium salts, including cesium acetate, are used in palladium catalyzed coupling reactions like the Suzuki coupling or the Buchwald amination reactions .
- Methods of Application or Experimental Procedures : In these reactions, cesium salts are used as the base to facilitate the coupling reaction .
- Results or Outcomes : The use of cesium salts in these reactions has reached industrial acceptance due to their effectiveness .
Application 4: Production of Highly Porous Carbons
- Summary of the Application : Cesium acetate is used as the only precursor of oxo-carbons with large specific surface area (SSA) of the order of 3000 m²/g, pore volume approaching 2 cm³/g, tunable oxygen contents, and yields of up to 15% .
- Methods of Application or Experimental Procedures : The role of Cs+ is to act as an efficient promoter of framework formation, templating and etching agent, while acetates act as carbon/oxygen sources of carbonaceous frameworks .
- Results or Outcomes : The oxo-carbons show record-high CO2 uptake of 8.71 mmol/g and an ultimate specific capacitance of 313 F/g in the super-capacitor .
Application 5: Oxadiaza Excision Cross-Coupling Reactions
- Summary of the Application : A computational study reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
- Methods of Application or Experimental Procedures : In the oxadiaza excision cross-coupling reactions, cesium and sodium ions are compared .
- Results or Outcomes : The study helps to understand and rationally tailor the materials design by a still rare organic solid-state chemistry .
Future Directions
Cesium acetate has shown potential in the field of materials science, particularly in the synthesis of porous carbons . It has been used as a precursor in the synthesis of oxo-carbons with large specific surface areas . Future research may focus on further understanding the role of cesium acetate in these processes and exploring other potential applications .
properties
IUPAC Name |
cesium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIGCHJWKDIPJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3COOCs, C2H3CsO2 | |
| Record name | caesium acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883971 | |
| Record name | Cesium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cesium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cesium acetate | |
CAS RN |
3396-11-0 | |
| Record name | Cesium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M74D2UJ8C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



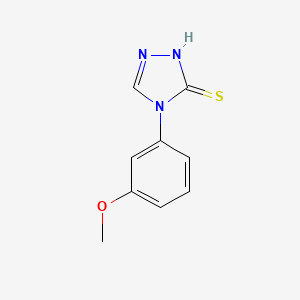
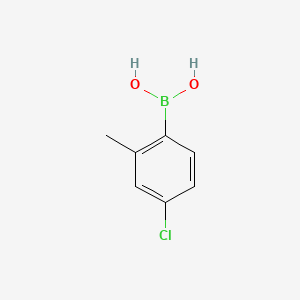
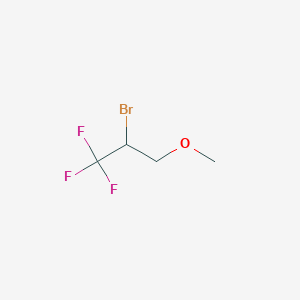
![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)
